Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate

Description

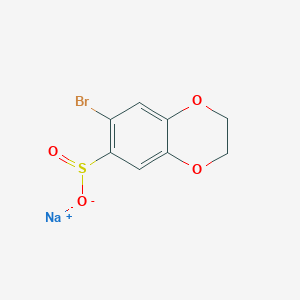

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a brominated benzodioxine derivative with a sulfinate (-SO₂⁻Na⁺) substituent at position 6 and a bromine atom at position 7. The benzodioxine core provides a rigid aromatic scaffold, while the sulfinate group enhances solubility in polar solvents and reactivity in nucleophilic or coupling reactions.

Properties

Molecular Formula |

C8H6BrNaO4S |

|---|---|

Molecular Weight |

301.09 g/mol |

IUPAC Name |

sodium;6-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfinate |

InChI |

InChI=1S/C8H7BrO4S.Na/c9-5-3-6-7(13-2-1-12-6)4-8(5)14(10)11;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |

InChI Key |

NRKHUKXYFWSHST-UHFFFAOYSA-M |

Canonical SMILES |

C1COC2=CC(=C(C=C2O1)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate typically involves the bromination of 1,4-benzodioxane. The process can be carried out using bromine in acetic acid . Another method involves the alkoxycarbonylation reaction with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester

Chemical Reactions Analysis

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonates, de-brominated compounds, and substituted benzodioxines.

Scientific Research Applications

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfinate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate and related compounds, focusing on molecular features, reactivity, and applications:

*Estimated based on benzodioxine core (C₈H₈O₂) and substituent adjustments.

Key Research Findings and Functional Group Analysis

Bromo vs. Non-Bromo Derivatives

- Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., with arylboronic acids) that are unavailable in the non-brominated sulfinate analog .

- Solubility : Bromine’s electronegativity slightly reduces water solubility compared to the hydroxyl or sulfinate derivatives but enhances compatibility with organic solvents .

Sulfinate vs. Amine/Hydroxyl Derivatives

- Nucleophilicity : The sulfinate group (-SO₂⁻Na⁺) acts as a stronger nucleophile compared to hydroxyl (-OH) or amine (-NH₂) groups, making it suitable for sulfonylation or alkylation reactions .

- Acid-Base Behavior : The amine hydrochloride derivative () is basic and protonated at physiological pH, whereas the sulfinate remains anionic, influencing bioavailability in drug design .

Commercial Availability and Pricing Trends

- Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate : Priced at €376/50mg, reflecting its niche use as a specialty scaffold .

- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride : Available at $188/250mg, typical for bioactive intermediates .

- The target compound is likely more expensive than non-brominated analogs due to synthetic complexity and bromine sourcing.

Biological Activity

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a sodium salt derivative characterized by the molecular formula CHNaOS. The compound features a benzodioxine ring and a sulfonate group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly affect various biochemical pathways, resulting in the observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that related benzodioxane derivatives possess significant antibacterial activity, suggesting that this compound may also have similar effects .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes and other metabolic pathways. This inhibition could be beneficial in therapeutic contexts, particularly for conditions characterized by excessive inflammation .

Anti-inflammatory and Anticancer Activities

Several studies have highlighted the anti-inflammatory and anticancer activities of benzodioxane derivatives. For example, compounds similar to this compound have shown promise in reducing inflammation and inhibiting cancer cell growth through specific molecular pathways .

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Vazquez et al. (2020) | Investigated the anti-inflammatory properties of benzodioxane derivatives | Notable anti-inflammatory activity observed |

| MDPI Study (2024) | Explored antimicrobial properties of related compounds | Significant antibacterial efficacy reported |

| SCIRP Study (2022) | Evaluated anticancer potential in xenograft models | Growth inhibition in human ovarian carcinoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.